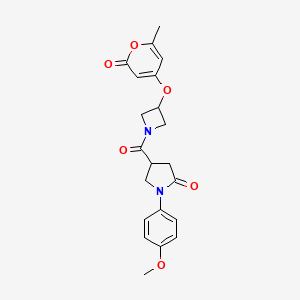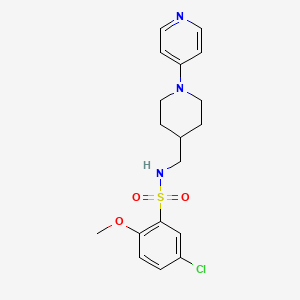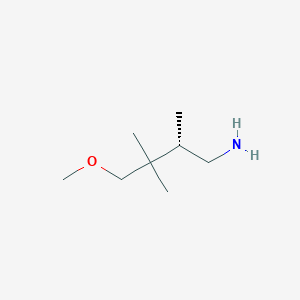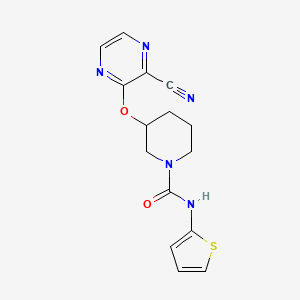
Fmoc-N-Me-Gln-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-N-Me-Gln-OH” is a chemical compound with the CAS Number: 910056-51-8 . Its IUPAC name is N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-methyl-L-glutamine . It is used as a building block in the synthesis of sponge-derived cyclic depsipeptide natural products polydiscamides B, C, and D .
Synthesis Analysis
A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method . The desired amino acids, Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string NC(=O)CCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . The InChI key is RKLOXTAEGHPJPW-SFHVURJKSA-N .
Chemical Reactions Analysis
“this compound” is a useful building block, used in the first total synthesis of sponge-derived cyclic depsipeptide natural products polydiscamides B, C, and D .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 382.42 . It is a solid at room temperature and should be stored at 2-8°C .
Aplicaciones Científicas De Investigación
Formación de Hidrogel
Fmoc-N-Me-Gln-OH se puede utilizar en la formación de hidrogeles. El autoensamblaje de derivados peptídicos, incluyendo this compound, puede conducir a la formación de nanoestructuras supramoleculares en medios acuosos, que posteriormente forman hidrogeles . Estos hidrogeles tienen aplicaciones potenciales en varios materiales biofuncionales .
Mejora de la Biodisponibilidad y la Vida Media
La N-metilación de uno o más de los aminoácidos dentro de una secuencia peptídica, incluyendo this compound, puede mejorar la biodisponibilidad y la vida media de los péptidos in vivo . Esto puede ser particularmente útil en el desarrollo de fármacos.
Síntesis en Fase Sólida
This compound se puede sintetizar utilizando un método de síntesis en fase sólida. Una resina de cloruro de 2-clorotritrilo (2-CTC) se puede utilizar como grupo protector temporal para la estrategia del ácido carboxílico . Este método se ha probado con dos aminoácidos: Fmoc-Thr (tBu)-OH y Fmoc-βAla-OH .
N-Metilación
This compound es un ejemplo de un aminoácido N-metilado. Los aminoácidos N-metilados han mostrado una mayor estabilidad biológica en los péptidos en comparación con los aminoácidos estándar . Esto puede ser beneficioso en el desarrollo de fármacos estables basados en péptidos.
Análogo Endosomolítico
This compound se puede utilizar en la creación de análogos endosomolíticos de péptidos penetrantes en células. Una conversión de l- a d-Aminoácido en un Análogo Endosomolítico del Péptido Penetrante en Células TAT Influye en la Estabilidad Proteolítica, la Captación Endocítica y el Escape Endosomal .
Fabricación de Materiales Biofuncionales
Los derivados peptídicos autoensamblables, incluyendo this compound, han atraído una atención rápidamente creciente para la fabricación de varios materiales biofuncionales . Estos materiales tienen amplias aplicaciones en investigación y desarrollo de fármacos .
Mecanismo De Acción
Target of Action
Fmoc-N-Me-Gln-OH, also known as N-α-Fmoc-N-γ-trityl-L-glutamine, is primarily used as a protecting group in peptide synthesis . Its primary targets are the amine groups in amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by a base, usually piperidine , which prevents the substrate from reacting with the dibenzofulvene byproduct .
Biochemical Pathways
The use of this compound is widespread in Solid Phase Peptide Synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus . , ensuring the integrity of the peptide chain during synthesis.
Pharmacokinetics
Its solubility properties in most organic solvents are good , which can impact its effectiveness in peptide synthesis.
Result of Action
The use of this compound results in significantly purer peptides than other derivatives used for the introduction of Gln . It allows for the synthesis of peptides of significant size and complexity , contributing to the development of various therapeutics .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis takes place. For instance, the rate of Fmoc group removal is affected by the concentration of the base, usually piperidine . Furthermore, the temperature of the environment can impact the reaction rate and the stability of the compound .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Fmoc-N-Me-Gln-OH plays a significant role in biochemical reactions. It is used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is highly fluorescent, making it suitable for analysis by reversed-phase HPLC .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS), and its removal does not disturb the acid-labile linker between the peptide and the resin . This allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is base-labile and is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its role in peptide synthesis. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This allows for rapid deprotection during SPPS .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLOXTAEGHPJPW-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2477825.png)





![3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2477838.png)

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)

![2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2477843.png)

![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)
